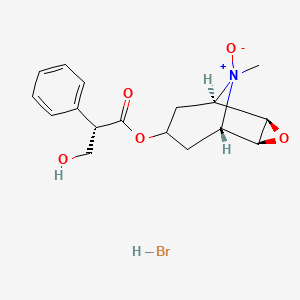
Scopolamine N-oxide hydrobromide
Übersicht
Beschreibung
Scopolamine N-oxide hydrobromide (SNOH) is a synthetic derivative of the plant alkaloid scopolamine. It is a white crystalline powder that is soluble in water and alcohol. SNOH has been used in scientific research for its pharmacological properties, and is also used in laboratory experiments as a tool to study various biological processes.
Wissenschaftliche Forschungsanwendungen
Magnetic Field-Induced Crystallization
Researchers have applied a magnetic field to accelerate the crystallization of Scopolamine Hydrobromide, which could potentially be applied to Scopolamine N-oxide HBr as well. This method aims to achieve high purity and efficiency in the preparation of the compound. The magnetic field influences the crystallization solvents and intensity, impacting the crystal growth direction and promoting nucleation .
Memory Deficit Models
Scopolamine hydrobromide is used to induce amnesia in laboratory animals, serving as a model for memory deficit. This application is crucial for studying the effects of drugs on memory and for developing treatments for memory-related disorders .
Analgesic and Sedative Properties
Scopolamine, including its N-oxide hydrobromide variant, exhibits analgesic and sedative properties. It’s used in scientific research to explore pain management and sedation mechanisms, potentially leading to new therapeutic approaches .
Surface-Enhanced Raman Spectroscopy (SERS)
Scopolamine Hydrobromide has been detected using SERS, which involves assigning Raman characteristic peaks to the compound. This technique could be adapted for Scopolamine N-oxide HBr, providing a rapid and non-destructive way to analyze its presence and concentration .
Anti-Cholinergic and Anti-Spasmodic Applications
Scopolamine N-oxide HBr has anti-cholinergic and anti-spasmodic effects, making it a valuable compound for research into gastrointestinal and neurological disorders. Its ability to relax smooth muscle and inhibit neurotransmitter action is of particular interest .
Anesthesia and Preanesthetic Medication
Due to its properties, Scopolamine N-oxide HBr can be studied as an anesthetic or preanesthetic medication. Research in this area focuses on its effectiveness, dosage, and side effects to improve surgical procedures .
Mydriatic Agent in Ophthalmology
Scopolamine N-oxide HBr can be used as a mydriatic agent to dilate pupils for ophthalmological examinations. Its efficacy and safety profile are subjects of ongoing research to optimize its use in clinical settings .
Treatment of Motion Sickness
Scopolamine is known for its effectiveness in preventing motion sickness. Studies on Scopolamine N-oxide HBr could explore its potential as a treatment for motion sickness, examining its pharmacokinetics and comparative efficacy .
Zukünftige Richtungen
: Structure analysis of (-) scopolamine N-oxide (1) hydrobromide monohydrate by X-ray crystallography. Canadian Journal of Chemistry, 49, 3258 (1971). Link : Sigma-Aldrich. (−)Scopolamine N-oxide hydrobromide. Link : Sigma-Aldrich. Scopolamine N-oxide hydrobromide phyproof® Reference Substance. Link : NIST Chemistry WebBook. Scopolamine, n-oxide, hydrobromide. Link
Wirkmechanismus
Target of Action
Scopolamine N-oxide hydrobromide, also known as Scopolamine N-oxide HBr, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in transmitting signals in the parasympathetic nervous system .
Mode of Action
Scopolamine N-oxide HBr acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, enabling it to bind to these receptors and block their activation . This antagonistic action leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
For instance, it has been shown to regulate multiple signaling pathways in the context of viral infections .
Pharmacokinetics
For scopolamine, it is known that its bioavailability varies depending on the route of administration . For example, subcutaneous administration of Scopolamine results in a maximum drug concentration (Cmax) of 3.27 ng/mL, a time to reach maximum concentration (tmax) of 14.6 min, and an area under the curve (AUC) of 158.2 ng*min/mL . The half-life of Scopolamine is greater with subcutaneous administration at 213 min .
Result of Action
The molecular and cellular effects of Scopolamine N-oxide HBr’s action are largely due to its anticholinergic effects. It can induce several therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and surgical procedures . It can also lead to various dose-dependent adverse effects .
Eigenschaften
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYKWRWHQLCR-RDYQINQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045101 | |
| Record name | Scopolamine N-oxide hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone | |
| Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ | |
| Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from water | |
CAS RN |
6106-81-6 | |
| Record name | Aminoxyscopolamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scopolamine N-oxide hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [7(S)-(1α,2β,4β,5α,7β)]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate N-oxide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCOPOLAMINE N-OXIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0GR5N4K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135-138 °C | |
| Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)











